6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorine atom and a methylsulfonyl group attached to the benzothiazole rings. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in prostaglandin production, resulting in significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Some related compounds have been found to inhibit the proliferation of certain cancer cells . They can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of 2-amino-6-chlorobenzothiazole: This can be achieved by reacting 2-chloroaniline with carbon disulfide and sulfur in the presence of a base such as potassium hydroxide.
Introduction of the methylsulfonyl group: The 2-amino-6-chlorobenzothiazole is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Coupling reaction: Finally, the intermediate product is coupled with another benzothiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 6-fluoro-N-(6-methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- 6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
Uniqueness
6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both a chlorine atom and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methylsulfonyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQNRRYFJXMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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